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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanal

Cat. No.: B1630633

3,5,5-Trimethylhexanal (CAS 5435-64-3) is a branched-chain aliphatic aldehyde.[1][2][3]
Structurally, it is a nine-carbon molecule with a hexanal backbone and three methyl groups at
positions 3, 5, and 5.[2][4] This compound is typically a colorless to pale yellow liquid with a
characteristic aldehydic odor, often described as having green, fresh, and citrus notes.[2] It is
primarily synthesized industrially through the hydroformylation (oxo reaction) of diisobutylene.
[4][5] Its primary applications are in the fragrance and flavor industries, where it is valued for its
unique scent profile and stability.[2][4]

Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanal

Property Value Reference(s)
CAS Number 5435-64-3 [4]

Molecular Formula CoH1s0 [2][4]
Molecular Weight 142.24 g/mol [31[4]
Appearance Colorless to pale yellow liquid [6]

Odor Profile Aldehydic, green, citrus, fresh [2]

Boiling Point 173 °C [4]

Density ~0.817 g/mL at 25 °C

Solubility Very slightly soluble in water [2]
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The Question of Natural Occurrence: A Critical
Evaluation

A crucial point of clarification for researchers is the natural occurrence of 3,5,5-
trimethylhexanal. Despite its structural similarity to aldehydes found in nature, multiple
authoritative sources confirm that 3,5,5-trimethylhexanal is not a known natural product. A
comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM)
explicitly states that "3,5,5-Trimethylhexanal is not reported to occur in foods" based on the
extensive Volatile Compounds in Food (VCF) database.[7] Similarly, industry resources for
flavor and fragrance compounds note that it is "not found in nature”.[6]

Initial confusion regarding its natural presence may stem from scientific literature where it is
mentioned in the context of analyzing natural products, such as wine. However, a careful
reading of these studies reveals its use as an analytical standard rather than an identified
natural constituent. For instance, a key study on aliphatic aldehydes in white wines by Culleré
et al. (2011) employed 3,5,5-trimethylhexanal as a surrogate standard.[8] The purpose of a
surrogate is to use a non-naturally occurring compound with similar chemical properties to the
analytes of interest to monitor and correct for variations during the analytical procedure, such
as extraction efficiency and matrix effects.[8]

Furthermore, studies focused on identifying volatile aldehydes from plant sources, such as
barley roots, have identified compounds like hexanal, (E)-non-2-enal, and (E,Z)-nona-2,6-
dienal, but do not report the presence of 3,5,5-trimethylhexanal.[9][10] This collective
evidence strongly supports the conclusion that 3,5,5-trimethylhexanal is a synthetic
compound.

Application in the Analysis of Natural Volatiles: A
Methodological Deep Dive

The synthetic nature and distinct identity of 3,5,5-trimethylhexanal make it an excellent tool
for quantitative studies of naturally occurring volatile compounds. Its use as a surrogate
standard in the analysis of C8-C11 aliphatic aldehydes in wine provides a compelling case
study.

Rationale for Use as a Surrogate Standard
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The selection of 3,5,5-trimethylhexanal in the Culleré et al. (2011) study was deliberate. An
ideal surrogate standard should possess the following characteristics:

Chemical Similarity: It should behave similarly to the target analytes (in this case, other
aliphatic aldehydes) during extraction and derivatization.

e Absence in Sample: It must not be naturally present in the sample matrix to avoid
interference.

» Chromatographic Resolution: It should be well-separated from all other compounds in the
sample during gas chromatography (GC) analysis.

Stability: It must be stable throughout the sample preparation and analysis process.

3,5,5-Trimethylhexanal fulfills these criteria, allowing for the accurate quantification of
naturally present aldehydes like octanal, nonanal, and decanal, which contribute to the citrus
fruit notes in some white wines.[8]

Experimental Protocol: Quantification of Aldehydes in
Wine
The following protocol is a summarized workflow based on the methodology described by

Culleré et al. (2011) for the analysis of aliphatic aldehydes in wine, illustrating the role of 3,5,5-
trimethylhexanal.

Step 1: Sample Preparation
¢ A known volume of wine is taken.

o A precise amount of 3,5,5-trimethylhexanal (surrogate standard) and an internal standard
(e.g., methyl phenylacetate) are added. This step is critical for quantifying matrix effects and
extraction recovery.[8]

Step 2: Solid Phase Extraction (SPE)

o The fortified wine sample is passed through an SPE cartridge (e.g., LiChrolut EN).
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e The aldehydes, including the surrogate standard, are adsorbed onto the solid phase.
 Interfering compounds are washed away with a polar solvent (e.g., water).

e The retained aldehydes are eluted with a less polar solvent (e.g., dichloromethane).
Step 3: Concentration and Analysis

e The eluate is concentrated to a small volume under a gentle stream of nitrogen.

e The concentrated sample is injected into a multidimensional gas chromatography-mass
spectrometry (MDGC/MS) system for separation and detection.[8]

Step 4: Data Analysis

e The recovery of the surrogate standard (3,5,5-trimethylhexanal) is calculated by comparing
its peak area to that of the internal standard.

e This recovery factor is then used to correct the measured concentrations of the target natural
aldehydes (octanal, nonanal, decanal), thereby providing a more accurate quantification.

Workflow Diagram

The following diagram illustrates the analytical workflow for the quantification of natural
aldehydes in wine using 3,5,5-trimethylhexanal as a surrogate standard.
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Caption: Analytical workflow for wine aldehyde quantification.
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Biosynthesis and Sensory Impact
Industrial Synthesis

As 3,5,5-trimethylhexanal is not a product of natural biosynthetic pathways, its production is
entirely synthetic. The primary industrial route is the hydroformylation of diisobutylene, which is
an isomeric mixture of C8 olefins. This "oxo process" involves reacting the olefin with synthesis
gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a catalyst,
typically a rhodium complex, to produce the corresponding C9 aldehyde.[5]

Sensory Profile and Applications in Fragrance

The sensory characteristics of 3,5,5-trimethylhexanal are central to its industrial value. Its
powerful and diffusive aldehydic note is complemented by fresh, green, and citrus undertones.
This profile makes it a versatile ingredient in perfumery. Perfumers use it to impart clean and
airy top notes to citrus fragrances and to add a unique freshness to floral compositions such as
lily and rose.[6] It can also serve as a masking agent in various consumer products to
neutralize undesirable odors.

Conclusion

In summary, 3,5,5-trimethylhexanal is a synthetic aldehyde of considerable importance to the
flavor and fragrance industries. Rigorous scientific evaluation confirms that it does not have a
known natural origin. Reports mentioning it in the context of natural product analysis, such as
in wine, refer to its critical role as a surrogate standard for accurate quantification—a testament
to its utility in analytical chemistry. For researchers and developers, understanding this
distinction is paramount. 3,5,5-trimethylhexanal stands as an exemplar of a synthetic
molecule that, while not a product of nature itself, is an indispensable tool for studying the
complex chemistry of natural systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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